Cas no 1254366-15-8 (2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde)

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde structure
1254366-15-8 structure
Product Name:2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
CAS-nummer:1254366-15-8
MF:C11H5ClF3NO2
MW:275.611112356186
MDL:MFCD23132257
CID:2949415
PubChem ID:101043391
Update Time:2025-06-07

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
    • SB69389
    • SY037301
    • 3-Quinolinecarboxaldehyde, 2-chloro-7-(trifluoromethoxy)-
    • 1254366-15-8
    • SCHEMBL26617550
    • CS-12093
    • MFCD23132257
    • CS-0443275
    • DA-46670
    • AKOS027256733
    • AC3398
    • MDL: MFCD23132257
    • Inchi: 1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H
    • InChI-sleutel: PVACEIOQUUWABM-UHFFFAOYSA-N
    • LACHT: ClC1=C(C=O)C=C2C=CC(=CC2=N1)OC(F)(F)F

Berekende eigenschappen

  • Exacte massa: 274.9960906g/mol
  • Monoisotopische massa: 274.9960906g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 313
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 39.2

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde Prijsmeer >>

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2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
1254366-15-8 95%
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Apollo Scientific
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PC510262-1g
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
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eNovation Chemicals LLC
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